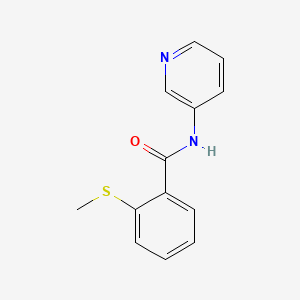

2-(methylthio)-N-3-pyridinylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylthio)-N-3-pyridinylbenzamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of mitochondrial respiration, and it has been shown to induce Parkinson's disease-like symptoms in humans and animals.

Wissenschaftliche Forschungsanwendungen

Biomedicine

The compound can be used in the field of biomedicine. It can be combined with living crystallization-driven self-assembly (CDSA) to generate uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment . These CNSs show appealing applications in biomedicine .

Photocatalysis

The compound can also be used in photocatalysis. The combination of methylthio-chemistry and living CDSA opens a new avenue to generate multi-functional CNSs for widespread applications from biomedicine to photocatalysis .

Microelectronics

The compound can be used in the field of microelectronics. The CNSs generated from BCPs containing a crystalline π-conjugated segment show appealing applications in microelectronics .

Antibacterial Activity

The compound exhibits antibacterial activity. The ribbon-like micelles with positively charged shells exhibit antibacterial activity against E. coli .

Organic Synthesis

2-(Methylthio)aniline, a related compound, is used as an important raw material and intermediate in organic synthesis .

Pharmaceuticals and Agrochemicals

2-(Methylthio)aniline is also used in the production of pharmaceuticals and agrochemicals .

Antioxidant Activity

A series of 2-methylthio-pyrido-triazolopyrimidines were prepared and evaluated for their antioxidant activity using 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging, ferric reduction antioxidant power (FRAP) and reducing power capability (RPC) .

Wirkmechanismus

Target of Action

Similar compounds have been found to target various cellular structures and processes .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to impact various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been found to exhibit various effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-10-5-4-8-14-9-10/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKZFNWFJKHDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylsulfanyl)-N-(pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)

![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B5806272.png)

![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)

![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)

![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5806308.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)